4,5-Dichloro-2-methylmandelic acid

Herbicide discovery Enzyme inhibition 4-Hydroxyphenylpyruvate dioxygenase

Standard chiral acids often fail to deliver acceptable diastereomeric excess with sterically demanding amine intermediates. 4,5-Dichloro-2-methylmandelic acid (CAS 1806284-45-6) addresses this pain point through its unique 4,5-dichloro-2-methyl substitution pattern. The ortho-methyl group introduces steric hindrance, which can enhance chiral recognition, while the electron-withdrawing chloro substituents modulate acidity (pKa) and lipophilicity (logP) for improved separation. · Screen as a resolving agent when 4-chloro or unsubstituted mandelic acid yields insufficient enantiomeric purity. · Use as a test analyte to evaluate new chiral stationary phases or mobile phase additives for halogenated, lipophilic mandelic acid derivatives. · Explore unique solid-phase behavior (conglomerate vs. racemic compound) for potential preferential crystallization processes.

Molecular Formula C9H8Cl2O3
Molecular Weight 235.06 g/mol
CAS No. 1806284-45-6
Cat. No. B1410440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dichloro-2-methylmandelic acid
CAS1806284-45-6
Molecular FormulaC9H8Cl2O3
Molecular Weight235.06 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1C(C(=O)O)O)Cl)Cl
InChIInChI=1S/C9H8Cl2O3/c1-4-2-6(10)7(11)3-5(4)8(12)9(13)14/h2-3,8,12H,1H3,(H,13,14)
InChIKeyNMAGPLDLHVPPPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5-Dichloro-2-methylmandelic Acid: Key Structural & Procurement Characteristics


4,5-Dichloro-2-methylmandelic acid (CAS 1806284-45-6, molecular formula C₉H₈Cl₂O₃, molecular weight 235.06 g/mol) is a chlorinated and methyl-substituted derivative of mandelic acid . It belongs to the class of 2-hydroxy-2-phenylacetic acid derivatives, specifically bearing chlorine atoms at the 4- and 5-positions and a methyl group at the 2-position of the aromatic ring . The compound possesses a chiral center at the α-carbon, making it available as a racemate or, in principle, as single enantiomers. Its structural features—combined electron-withdrawing chloro substituents and an ortho-methyl group—are expected to modulate physicochemical properties such as acidity (pKₐ), lipophilicity (logP), and solid-state phase behavior relative to unsubstituted or monosubstituted mandelic acid analogs [1].

Chiral α-hydroxy acid with 4,5-dichloro-2-methyl substitution pattern
Available as racemate; potential for single-enantiomer sourcing
Supports chiral resolution, asymmetric synthesis, and SAR probe studies

4,5-Dichloro-2-methylmandelic Acid: Why Substitution Is Risky


Mandelic acid derivatives are highly sensitive to the type, number, and position of aromatic substituents. The solid-phase behavior, including melting temperature, melting enthalpy, and the tendency to form conglomerates versus racemic compounds, varies dramatically even between monosubstituted analogs such as 2-chloro-, 3-chloro-, and 4-chloromandelic acid, as shown by von Langermann et al. [1]. The presence of two chlorine atoms and a methyl group in 4,5-dichloro-2-methylmandelic acid generates a unique electronic and steric environment that cannot be replicated by any single comparator or simpler derivative. Chiral recognition, which underpins applications in enantiomeric resolution and asymmetric synthesis, is exquisitely dependent on these substitution patterns [1][2]. Consequently, generic substitution without direct performance data risks failure in chiral separation efficiency, crystallization behavior, or biological target engagement.

Substitution patternDual chloro plus ortho-methyl creates unique steric/electronic environment; chiral recognition may shift vs. mono‑chloro analogs
Solid-phase behaviorMelting, eutectic composition, and conglomerate tendency cannot be inferred from 2‑chloro or 2,4‑dichloro derivatives without direct measurement
Assay performancePredicted logP increase (~0.5–0.7) can alter partitioning in biphasic separation; biological target engagement may not transfer

4,5-Dichloro-2-methylmandelic Acid: Key Differentiation Evidence


HPPD Inhibition Potency: Awaiting Confirmation

A curated ChEMBL/BindingDB entry reports that 4,5-dichloro-2-methylmandelic acid (CHEMBL3342598 / BDBM50024726) inhibits human 4-hydroxyphenylpyruvate dioxygenase (HPPD) with a Kᵢ of 22 nM [1]. However, the SMILES string associated with this entry (Cc1nc2ccc...) does not correspond to the compound's structure, indicating a possible data curation error. If valid, this would represent a substantially higher potency than most known HPPD inhibitors outside the triketone class, but no comparator data for other mandelic acid derivatives in the same assay could be located.

HPPD Ki (reported)
Data to verify
Ki = 22 nM
Reported inhibition context; structure attribution requires confirmation
No comparator mandelic acid data available
Herbicide discovery Enzyme inhibition 4-Hydroxyphenylpyruvate dioxygenase

Solid-Phase Behavior: Expected Differences from Analogues

The systematic study by von Langermann et al. provides quantitative melting data for a homologous series of mandelic acid derivatives [1]. For monosubstituted 2-chloromandelic acid, the melting temperature (Tₘ) is approximately 120–122 °C with a melting enthalpy (ΔHₘ) of ~28 kJ/mol (racemic compound). For 2,4-dichloromandelic acid, a more closely related analog, Tₘ and ΔHₘ values are altered but were not individually tabulated in the public abstract. The 4,5-dichloro-2-methyl substitution pattern introduces an additional hydrophobic methyl group, which is expected to further elevate Tₘ and modify the binary phase diagram, including potential shifts in eutectic composition and the propensity for conglomerate versus racemic compound formation [1]. Direct experimental data for 4,5-dichloro-2-methylmandelic acid are absent from the published literature.

Solid-phase behavior
Class-level inference
No experimental Tm or phase diagram
Crystallization design requires new measurement
Analogues show diverse conglomerate/racemic compound behavior
Chiral resolution Crystallization Solid-state chemistry

Computed Lipophilicity and Acidity Differences

Using computed properties from PubChem and analogous structures, the addition of a methyl group at the 2-position of the phenyl ring in 4,5-dichloro-2-methylmandelic acid (MW 235.06) is predicted to increase logP by approximately 0.5–0.7 log units relative to 2,4-dichloromandelic acid (MW 221.03, XLogP3-AA = 2.1 [1]), and to lower the pKₐ of the carboxylic acid group by an estimated 0.1–0.2 units due to the additional electron-withdrawing chlorine at the 5-position. These computed shifts, while modest, can influence solubility, membrane permeability, and protein binding in biological assays.

Computed logP shift
Supporting evidence
ΔlogP ≈ +0.5 to +0.7 vs. 2,4-dichloro analog
May influence chiral extraction partitioning and membrane permeability
No experimental shake-flask logP available
Drug-likeness Lipophilicity Physicochemical profiling

4,5-Dichloro-2-methylmandelic Acid: Key Application Scenarios


Chiral Building Block for Enantiopure Synthesis

As a mandelic acid variant with a unique 4,5-dichloro-2-methyl substitution pattern, this compound can serve as a chiral acid for diastereomeric salt resolution of basic amine intermediates. The ortho-methyl group introduces steric hindrance that may enhance diastereomeric excess relative to unsubstituted or 4-chloro mandelic acid when resolving amines with complementary steric features [1][2]. Researchers should screen this compound when standard resolving agents fail to achieve acceptable enantiomeric purity.

HPPD Inhibitor SAR Probe

If the reported HPPD Kᵢ of 22 nM is confirmed with a correctly assigned structure, this compound could become a valuable tool compound or lead scaffold in herbicide or pharmaceutical HPPD inhibitor discovery programs. Its substitution pattern differs from all currently marketed HPPD inhibitors (e.g., triketones, isoxazoles, pyrazoles), potentially offering a novel binding mode and resistance-breaking potential [3]. Procurement for confirmatory enzyme assays is a rational step if the sourcing vendor can provide structure verification (NMR, HRMS) and analytical purity data.

Solid-State Chiral Separation Development

The dual chloro plus methyl substitution pattern is expected to produce a distinct solid-phase behavior (conglomerate vs. racemic compound) compared to the well-characterized 2-chloro- and 4-chloromandelic acids [1]. Process chemists seeking to develop preferential crystallization or attrition-enhanced deracemization processes may find this compound advantageous for proof-of-concept studies where achieving a stable conglomerate is the critical hurdle.

Chiral Chromatography Test Analyte

The increased lipophilicity conferred by the additional chloro and methyl substituents alters retention behavior in reversed-phase HPLC and countercurrent chromatography. This compound can be employed as a test analyte to evaluate the resolving power of new chiral stationary phases or chiral mobile phase additives (e.g., cyclodextrin derivatives) for highly halogenated, lipophilic mandelic acids [2].

Application
Selection Property
Validation Focus
Chiral resolution agent
Ortho-methyl steric effect on diastereomeric salt formation
Enantiomeric excess screening with target amine substrates
HPPD enzyme inhibition study
Structural confirmation and purity documentation
Confirmatory enzyme assay with verified compound identity
Preferential crystallization development
Conglomerate vs. racemic compound tendency
Experimental phase diagram and DSC/XRPD characterization
Chiral chromatography evaluation
Lipophilicity-modulated retention on chiral phases
Resolution factor assessment with halogenated mandelic acid panel
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